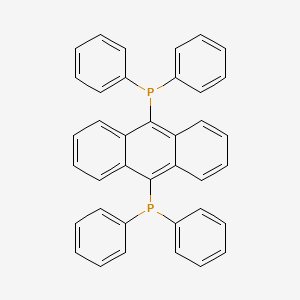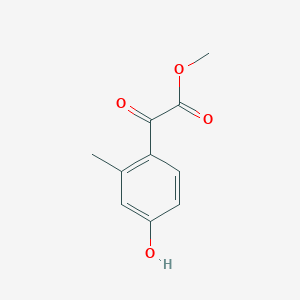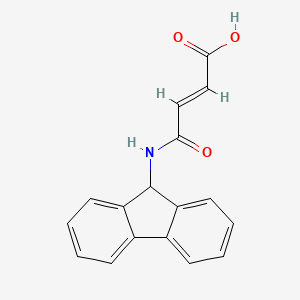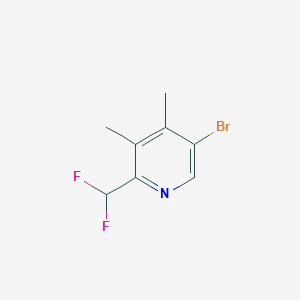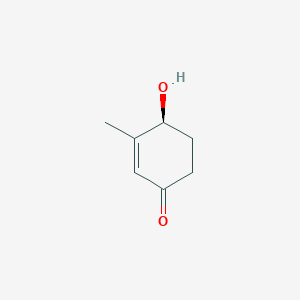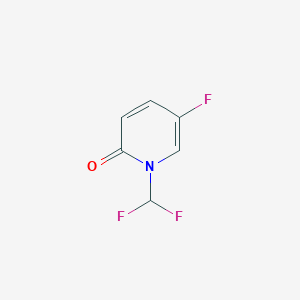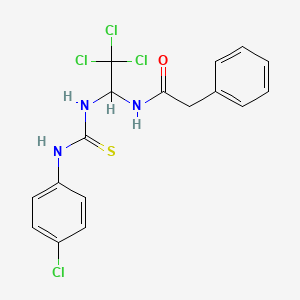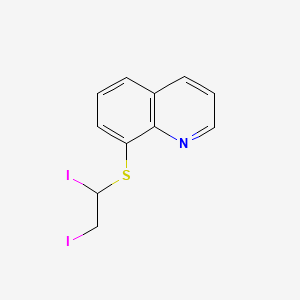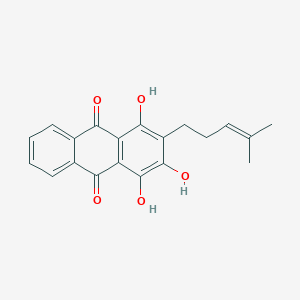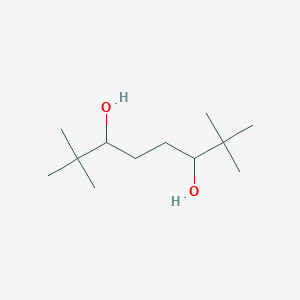
2,2,7,7-Tetramethyl-octane-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethyl-octane-3,6-diol: is an organic compound with the molecular formula C12H26O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, where the hydroxyl groups are positioned at the 3rd and 6th carbon atoms, and the molecule is heavily substituted with methyl groups at the 2nd and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-octane-3,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkanes or alkenes with the desired carbon skeleton.
Methylation: The addition of methyl groups at specific positions can be accomplished using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2,7,7-Tetramethyl-octane-3,6-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., ketones or aldehydes) using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes or alkenes by removing the hydroxyl groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones or aldehydes
Reduction: Alkanes or alkenes
Substitution: Halogenated compounds
Wissenschaftliche Forschungsanwendungen
2,2,7,7-Tetramethyl-octane-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving diols, providing insights into metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism by which 2,2,7,7-Tetramethyl-octane-3,6-diol exerts its effects depends on the specific application:
Enzyme Interactions: In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of diols, influencing metabolic pathways.
Polymerization: In industrial applications, the hydroxyl groups can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another diol with a similar structure but different carbon skeleton.
2,3,6,7-Tetramethyl-octane: A related compound with methyl groups at different positions and lacking hydroxyl groups.
Uniqueness: 2,2,7,7-Tetramethyl-octane-3,6-diol is unique due to its specific arrangement of hydroxyl and methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various applications, from organic synthesis to industrial production.
Eigenschaften
Molekularformel |
C12H26O2 |
|---|---|
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyloctane-3,6-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h9-10,13-14H,7-8H2,1-6H3 |
InChI-Schlüssel |
FCAHRTHVRFELFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCC(C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
